2-Methoxy-4-(methylsulfonyl)aniline

Lipophilicity XLogP3 Drug-likeness

2-Methoxy-4-(methylsulfonyl)aniline is a polysubstituted aniline derivative featuring a methoxy group at the 2-position and a methylsulfonyl group at the 4-position. The compound has the molecular formula C₈H₁₁NO₃S, a molecular weight of 201.24 g/mol, and is supplied as a crystalline solid with purity typically ranging from 95% to 98%.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 41608-73-5
Cat. No. B1592840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(methylsulfonyl)aniline
CAS41608-73-5
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)C)N
InChIInChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3
InChIKeyFBZRMLLLOMNOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(methylsulfonyl)aniline (CAS 41608-73-5): A Key Building Block for Kinase-Targeted Drug Discovery


2-Methoxy-4-(methylsulfonyl)aniline is a polysubstituted aniline derivative featuring a methoxy group at the 2-position and a methylsulfonyl group at the 4-position [1]. The compound has the molecular formula C₈H₁₁NO₃S, a molecular weight of 201.24 g/mol, and is supplied as a crystalline solid with purity typically ranging from 95% to 98% . It functions primarily as a versatile intermediate in medicinal chemistry programs, particularly in the synthesis of kinase inhibitors targeting LRRK2, SYK, and MYLK, as documented in multiple international patent families [2][3].

Why 2-Methoxy-4-(methylsulfonyl)aniline Cannot Be Replaced by Simple Analogs in Pharmaceutical Syntheses


Seemingly minor alterations to the substitution pattern on the aniline ring produce profound changes in physicochemical properties that directly impact downstream synthetic utility and pharmacophoric compatibility [1]. Replacing the 2-methoxy-4-methylsulfonyl pattern with alternative regioisomers or analogs lacking either group alters lipophilicity, hydrogen-bonding capacity, and electronic character, which can compromise reactivity in coupling reactions and diminish binding affinity in final drug candidates [2]. The specific arrangement of electron-donating methoxy and electron-withdrawing methylsulfonyl substituents is not interchangeable; patent evidence demonstrates that this precise scaffold appears in multiple independent kinase-targeted therapeutic programs, underscoring its non-substitutable role .

Quantitative Differentiation Evidence for 2-Methoxy-4-(methylsulfonyl)aniline: Selection-Relevant Metrics


LogP Advantage: Quantified Lipophilicity Distinction vs. Non-Methoxylated Analog 4-(Methylsulfonyl)aniline

The presence of the 2-methoxy substituent significantly increases lipophilicity compared to the parent 4-(methylsulfonyl)aniline scaffold. The target compound exhibits an XLogP3 value of 0.5, while 4-(methylsulfonyl)aniline, which lacks the methoxy group, has an XLogP3 of -0.1 [1][2]. This difference of +0.6 log units represents a meaningful shift in partition coefficient that can influence membrane permeability, solubility, and overall pharmacokinetic behavior of derived compounds.

Lipophilicity XLogP3 Drug-likeness Permeability

Enhanced Hydrogen Bond Acceptor Capacity Relative to 4-(Methylsulfonyl)aniline

The target compound possesses 4 hydrogen bond acceptor (HBA) sites, contributed by the methoxy oxygen, the sulfonyl oxygens, and the aniline nitrogen, compared to only 3 HBA sites in 4-(methylsulfonyl)aniline, which lacks the methoxy oxygen [1][2]. This additional HBA site increases the compound's capacity for intermolecular hydrogen bonding, which can enhance solubility in polar solvents and potentially strengthen interactions with biological targets such as kinase hinge regions.

Hydrogen bonding Molecular recognition Solubility Binding affinity

Critical Pharmacophoric Element in LRRK2 Degrader and Kinase Inhibitor Patent Families

The 2-methoxy-4-(methylsulfonyl)aniline scaffold appears explicitly as a key intermediate in multiple independent patent families targeting clinically relevant kinases. Patent WO-2020081682-A1 (Degraders of wild-type and mutant forms of LRRK2) and WO-2020149715-A1 (Pyrrolopyridine derivatives for protein kinase-related disease) both incorporate this specific substitution pattern into lead compound structures [1][2]. The 2-methoxy-5-(methylsulfonyl)aniline regioisomer (CAS 20945-70-4), in contrast, is not cited in these kinase-targeted programs, indicating that the 4-sulfonyl-2-methoxy arrangement is a structurally specific pharmacophoric requirement rather than a general sulfonyl-aniline motif.

Kinase inhibition LRRK2 SYK Targeted protein degradation Pharmacophore

Inert Atmosphere Storage Requirement Reflects Differentiated Chemical Sensitivity vs. 4-(Methylsulfonyl)aniline

Procurement specifications for 2-methoxy-4-(methylsulfonyl)aniline from Sigma-Aldrich mandate storage under inert atmosphere in a dark place at room temperature, reflecting heightened sensitivity to oxidative or moisture-induced degradation . In contrast, 4-(methylsulfonyl)aniline (CAS 5470-49-5) is specified for storage at room temperature with protection from light but without an inert atmosphere requirement . This differential sensitivity likely arises from the electron-rich methoxy substituent, which increases susceptibility to autoxidation.

Chemical stability Storage conditions Oxidation sensitivity Procurement specification

High-Value Application Scenarios for 2-Methoxy-4-(methylsulfonyl)aniline Based on Quantitative Evidence


LRRK2 Degrader and Targeted Protein Degradation (TPD) Programs

The compound serves as a documented intermediate in LRRK2 degrader development, as evidenced by patent WO-2020081682-A1 [1]. Its elevated lipophilicity (XLogP3 0.5 vs. -0.1 for non-methoxylated analog) [2] and extra hydrogen bond acceptor capacity [3] support the design of bifunctional degraders where balanced physicochemical properties are critical for cell permeability and ternary complex formation.

SYK/LRRK2 Dual Kinase Inhibitor Libraries

Multiple patent families (WO-2020149715, WO-2020149723, KR-20200090636, KR-20200090637) incorporate this scaffold into pyrrolopyridine and pyrrolopyrimidine kinase inhibitor cores . The specific 2-methoxy-4-methylsulfonyl substitution pattern is retained across structurally diverse lead series, indicating its essential role in hinge-binding or selectivity pocket interactions within the kinase active site.

COX-2 Pharmacophore Exploration and Anti-Inflammatory Lead Optimization

The methylsulfonyl pharmacophore is a well-established COX-2 selectivity determinant . The methoxy substituent modulates lipophilicity and electronic properties, enabling fine-tuning of COX-2/COX-1 selectivity ratios. Researchers synthesizing methylsulfonyl phenyl derivatives for COX-2 inhibition can use this intermediate to introduce substitutional diversity while retaining the core pharmacophore.

Chemical Biology Probe Synthesis Requiring Defined Physicochemical Profiles

For probes requiring controlled lipophilicity and hydrogen-bonding capacity, the target compound provides a defined profile: XLogP3 0.5, 4 HBA, and 1 HBD [2][3]. These computed parameters align with CNS drug-like space and can guide probe selection when balanced polarity is needed to avoid efflux transporter recognition while maintaining aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(methylsulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.